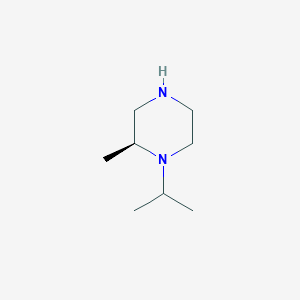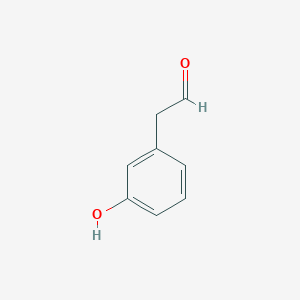![molecular formula C11H8F16O2 B3043306 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane CAS No. 84342-23-4](/img/structure/B3043306.png)
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is a highly fluorinated organic compound. This compound is distinguished by its unique structure, which features multiple fluorine atoms, imparting it with unique chemical properties such as high thermal stability and resistance to degradation. The inclusion of methoxy groups in its structure enhances its solubility and reactivity, making it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane typically involves multi-step processes starting from readily available fluoroalkyl precursors. A common synthetic route includes the fluorination of alkyl halides followed by etherification reactions. The reaction conditions often require the presence of strong bases such as potassium tert-butoxide and involve careful control of temperature and pressure to optimize yield and purity.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to scale up the synthesis efficiently. These reactors allow precise control over reaction parameters, reducing the risk of side reactions and improving overall product yield. Catalysts may also be employed to accelerate the reaction rates and further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is involved in various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions to form peroxides and other oxidized derivatives.
Reduction: : It is less commonly reduced due to the stability imparted by the fluorine atoms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the methoxy functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, oxygen, or ozone under controlled conditions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) in strictly anhydrous conditions.
Substituents: : Alkyl halides and alcohols in the presence of strong bases or acids.
Major Products
Depending on the specific reaction conditions and reagents, major products can include fluorinated ethers, alcohols, and peroxides. The structure of the final product heavily depends on the reaction path taken and the functional groups involved.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane finds applications across various fields:
Chemistry: : Used as a solvent and reagent in organofluorine chemistry due to its unique solvating properties.
Biology: : Employed in biological studies for the development of fluorinated drugs and imaging agents.
Medicine: : Its derivatives can serve as pharmaceuticals, particularly in areas requiring high metabolic stability and low reactivity.
Industry: : Utilized in the manufacturing of specialty polymers and high-performance materials due to its thermal and chemical stability.
Mechanism of Action
The primary mechanism of action for 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane is largely dependent on its fluorine atoms. These fluorine atoms can engage in strong van der Waals interactions and hydrogen bonding, modulating the compound’s behavior in various environments. The molecular targets often include enzymes and cell membranes, where the compound can alter the physicochemical properties, thereby influencing biological processes and chemical reactivity.
Comparison with Similar Compounds
Compared to other fluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), 1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane stands out due to its unique ether structure and multiple fluorination points. This distinct arrangement provides superior chemical stability and reduces the potential for environmental persistence and bioaccumulation commonly associated with PFOA and PFOS.
Similar Compounds
Perfluoroalkanes: : Such as perfluorohexane and perfluorooctane.
Perfluoroalkyl ethers: : For instance, perfluoro(2-methyl-3-pentanone).
Fluoropolyethers: : Like poly(hexafluoropropylene oxide).
This deep dive should cover all the critical aspects you're looking for. Anything else you need a hand with?
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxymethoxy)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F16O2/c12-4(13)8(20,21)10(24,25)6(16,17)1-28-3-29-2-7(18,19)11(26,27)9(22,23)5(14)15/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVEYLQVQPLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045164 | |
| Record name | Bis(perfluoropentyloxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84342-23-4 | |
| Record name | Bis(perfluoropentyloxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)





![[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3043243.png)


